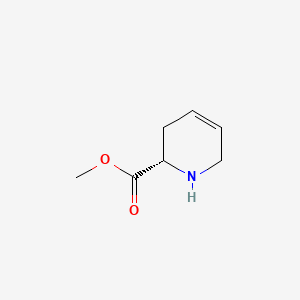
Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 2-pyridinecarboxylic acid, which undergoes a series of reactions including esterification and hydrogenation to form the desired compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tetrahydropyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
- Methyl (2S)-1,2,3,4-tetrahydropyridine-2-carboxylate
- Ethyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate
- Methyl (2R)-1,2,3,6-tetrahydropyridine-2-carboxylate
Comparison: Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate is unique due to its specific stereochemistry and functional group arrangement. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-3,6,8H,4-5H2,1H3/t6-/m0/s1 |
Clé InChI |
VCOPAQWYNHWABP-LURJTMIESA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC=CCN1 |
SMILES canonique |
COC(=O)C1CC=CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


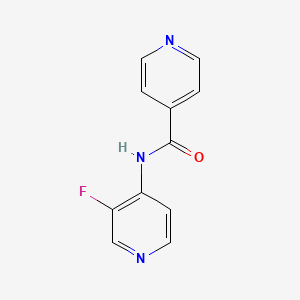
silane](/img/structure/B11762327.png)
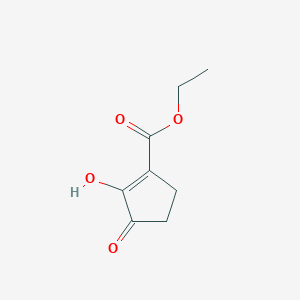
![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B11762340.png)
![1-Oxa-7-azaspiro[4.5]decan-3-ol](/img/structure/B11762345.png)
![N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine](/img/structure/B11762349.png)
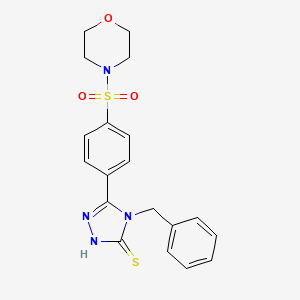
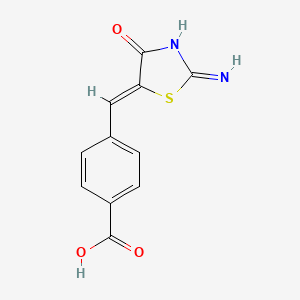
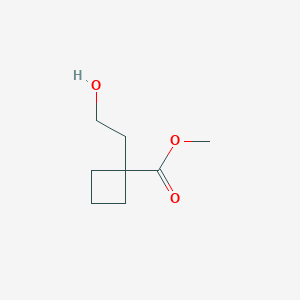

![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)


